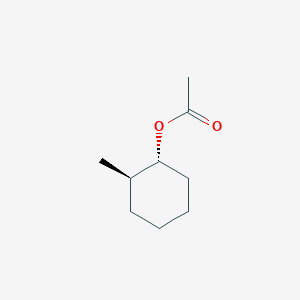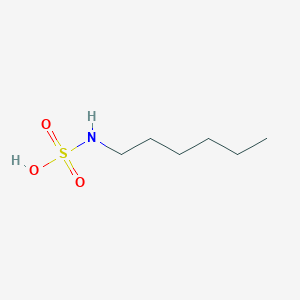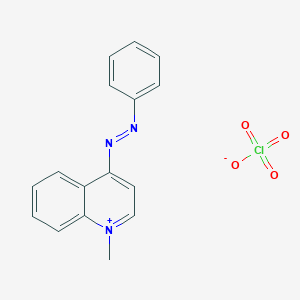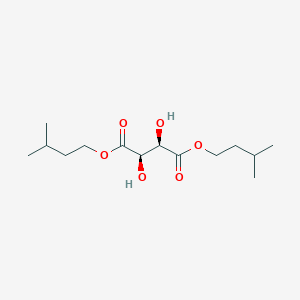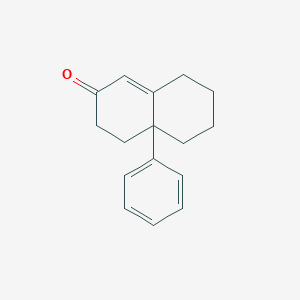
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one, commonly known as tetralin, is a bicyclic hydrocarbon molecule with a phenyl group attached to it. It is widely used in organic synthesis as a solvent and a starting material for the production of various chemicals.
Mechanism Of Action
The mechanism of action of tetralin is not well understood. However, it is believed to act as a reducing agent and a hydrogen donor in various chemical reactions. It is also known to undergo various chemical transformations, such as oxidation and nitration, which make it a versatile molecule for use in organic synthesis.
Biochemical And Physiological Effects
Tetralin has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is considered to be relatively safe for use in laboratory experiments. It has been shown to have some anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Advantages And Limitations For Lab Experiments
Tetralin has several advantages for use in laboratory experiments. It is a relatively cheap and readily available solvent, which makes it an attractive option for use in organic synthesis. It is also a stable molecule that can be easily handled and stored. However, tetralin has some limitations, including its low solubility in water and its potential to form explosive peroxides when exposed to air.
Future Directions
There are several future directions for the study of tetralin. One potential area of research is the development of new synthetic methods for the production of tetralin and its derivatives. Another area of research is the study of its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the use of tetralin as a solvent for the production of novel materials, such as carbon fibers and graphene, is an area of ongoing research.
Synthesis Methods
Tetralin can be synthesized through various methods, including the hydrogenation of naphthalene, the reduction of 1,2,3,4-tetrahydronaphthalene, and the cyclization of 1-phenyl-1,2,3,4-tetrahydronaphthalene. The most common method is the hydrogenation of naphthalene, which involves the use of a hydrogen gas and a catalyst such as nickel or platinum. The reaction takes place under high pressure and temperature, resulting in the formation of tetralin.
Scientific Research Applications
Tetralin has been extensively studied for its applications in various scientific fields. In organic synthesis, it is used as a solvent for the production of various chemicals, including pharmaceuticals, fragrances, and polymers. It is also used as a starting material for the synthesis of other chemicals, such as tetralone and tetralinylidene. In the field of materials science, tetralin is used as a solvent for the production of carbon fibers and as a precursor for the production of graphene.
properties
CAS RN |
18943-13-0 |
|---|---|
Product Name |
4a-Phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4a-phenyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C16H18O/c17-15-9-11-16(13-6-2-1-3-7-13)10-5-4-8-14(16)12-15/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
MQJLBNNDHOACIN-UHFFFAOYSA-N |
SMILES |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC2(CCC(=O)C=C2C1)C3=CC=CC=C3 |
synonyms |
4,4a,5,6,7,8-Hexahydro-4a-phenylnaphthalen-2(3H)-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
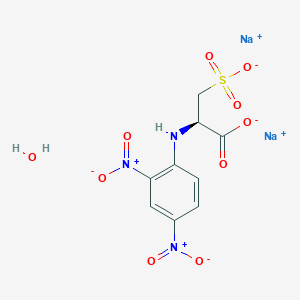

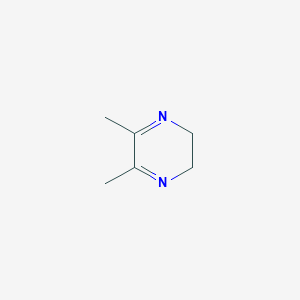
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

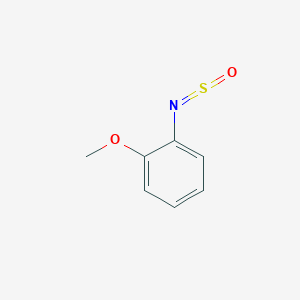
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
